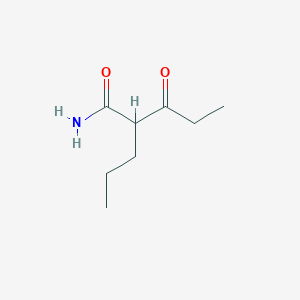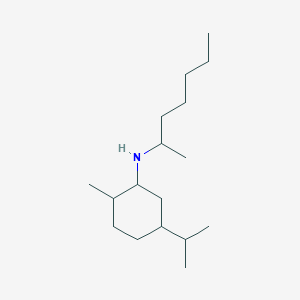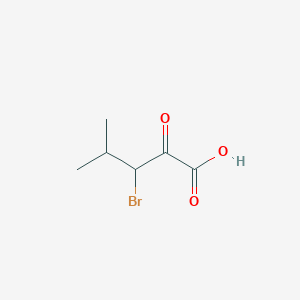
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable thiopyran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of activated Fuller’s earth as a heterogeneous catalyst has been reported to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates. Additionally, green chemistry approaches, such as solvent-free reactions and reusable catalysts, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a thiol or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its derivatives are investigated for their pharmacological activities and potential therapeutic uses.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism by which 2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis or other essential cellular processes. In cancer research, it may target specific pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-chlorophenyl)methane: Similar in structure but lacks the thiopyran ring.
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Contains a triazine ring instead of a thiopyran ring.
Tris(2,4,6-trichlorophenyl)methyl radicals: Known for their luminescent properties and used in OLEDs.
Uniqueness
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran is unique due to its combination of a thiopyran ring with chlorophenyl and methoxy substituents.
Eigenschaften
CAS-Nummer |
88559-35-7 |
|---|---|
Molekularformel |
C24H17Cl3OS |
Molekulargewicht |
459.8 g/mol |
IUPAC-Name |
2,4,6-tris(4-chlorophenyl)-2-methoxythiopyran |
InChI |
InChI=1S/C24H17Cl3OS/c1-28-24(19-6-12-22(27)13-7-19)15-18(16-2-8-20(25)9-3-16)14-23(29-24)17-4-10-21(26)11-5-17/h2-15H,1H3 |
InChI-Schlüssel |
XKJNCTHOHDFHCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C=C(C=C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


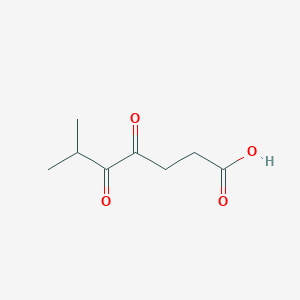

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
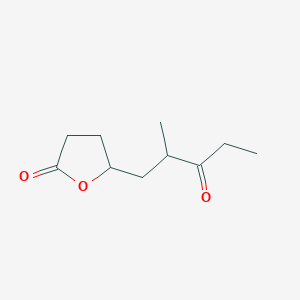
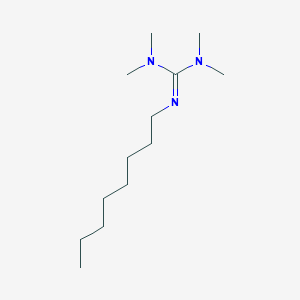
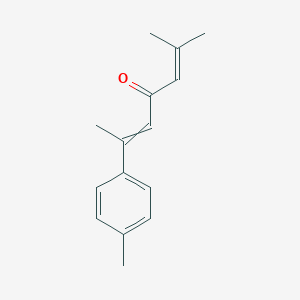
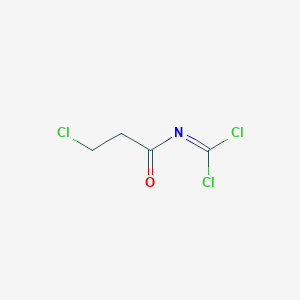
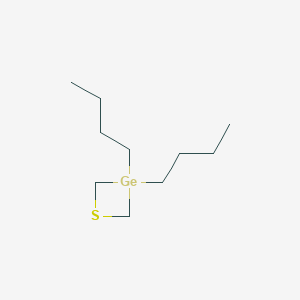
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

